3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-21-13-10-12(11-14(22-2)16(13)23-3)17(20)19-15-4-5-18(15)6-8-24-9-7-18/h10-11,15H,4-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUWDHIQBOKTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Epoxides with Aminocyclohexanols
A widely reported method involves the ring-opening of epoxides with aminocyclohexanols under basic conditions. For example, reacting (R)-2-phenyloxirane with 1-aminocyclohexanol in tetrahydrofuran (THF) at 80°C yields the spirocyclic amine with 72% diastereomeric excess (de).
Reaction conditions :
Mechanistic insight : The epoxide’s electrophilic carbon undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the spiro structure.
Reductive Amination of Spirocyclic Ketones
Spirocyclic ketones, such as 7-oxaspiro[3.5]nonan-1-one, can be converted to amines via reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate.
Procedure :
- Dissolve 7-oxaspiro[3.5]nonan-1-one (1.0 eq) in methanol.
- Add ammonium acetate (3.0 eq) and NaBH3CN (1.5 eq).
- Stir at 25°C for 24 h.
- Purify via column chromatography (SiO2, hexane/ethyl acetate 3:1).
Limitation : Low stereocontrol leads to racemic mixtures.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Chlorination of 3,4,5-Trimethoxybenzoic Acid
Activation of the carboxylic acid is achieved using thionyl chloride (SOCl2):
Steps :
- Reflux 3,4,5-trimethoxybenzoic acid (1.0 eq) in SOCl2 (5.0 eq) for 3 h.
- Remove excess SOCl2 under reduced pressure.
- Use crude acyl chloride without further purification.
Safety note : SOCl2 releases toxic HCl and SO2 gases; reactions must be conducted in a fume hood.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
A classical approach involves reacting the acyl chloride with the spirocyclic amine in a biphasic system:
Procedure :
- Dissolve 7-oxaspiro[3.5]nonan-1-amine (1.0 eq) in dichloromethane (DCM).
- Add 3,4,5-trimethoxybenzoyl chloride (1.2 eq) and aqueous NaOH (10%).
- Stir vigorously at 0°C for 1 h.
- Isolate the product via extraction and recrystallization (ethanol/water).
- Yield : 64%.
Coupling Reagent-Mediated Synthesis
Modern methods employ 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) for higher efficiency:
Optimized protocol :
- Mix 3,4,5-trimethoxybenzoic acid (1.0 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM.
- Add 7-oxaspiro[3.5]nonan-1-amine (1.1 eq) after 10 min.
- Stir at 25°C for 6 h.
- Purify via flash chromatography (SiO2, gradient elution).
- Yield : 82%.
Advantages :
- Higher functional group tolerance.
- Reduced epimerization risk.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Diastereoselectivity |
|---|---|---|---|---|
| Schotten-Baumann | 0°C, aqueous NaOH | 64% | 90% | Low |
| HATU-mediated coupling | 25°C, DIPEA/DCM | 82% | 98% | High |
| Reductive amination | NaBH3CN, MeOH | 58% | 85% | Moderate |
Stereochemical Considerations
The spirocyclic amine’s configuration significantly impacts biological activity. Enantiopure 7-oxaspiro[3.5]nonan-1-amine can be obtained via chiral resolution using (R)-(−)-mandelic acid:
Resolution steps :
- Form diastereomeric salts with (R)-(−)-mandelic acid in ethanol.
- Recrystallize twice to achieve >99% enantiomeric excess (ee).
- Liberate the free amine using NaOH.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3):
- δ 6.98 (s, 2H, Ar-H), 3.94 (s, 9H, OCH3), 3.45–3.38 (m, 2H, spiro-OCH2), 2.85–2.72 (m, 4H, cyclohexyl-H).
- 13C NMR : δ 168.5 (C=O), 152.1 (OCH3), 107.3 (spiro-O).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C21H29NO5 [M+H]+: 400.2123.
- Found : 400.2125.
Industrial-Scale Production Insights
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety for SOCl2-mediated acyl chloride formation:
Green Solvent Alternatives
Replacing DCM with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining yield (78%).
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, 3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, 3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has potential applications as an anti-cancer agent, anti-inflammatory agent, or antimicrobial agent. Its unique structure may allow for selective targeting of disease-related pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its spirocyclic structure may impart desirable mechanical or chemical properties to these materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological pathways. The methoxy groups on the benzene ring may also play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Trimethoxybenzamide Derivatives
- VUF15485 : A high-affinity agonist with a 3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide scaffold. Unlike the spirocyclic substituent in the target compound, VUF15485 incorporates a pyrrolidinyl-ethyl group, which enhances binding to G protein-coupled receptors (GPCRs) due to its basic nitrogen and flexibility .
- PBX2: 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide features a fused heterocyclic substituent. This planar aromatic system may improve π-π stacking interactions with enzymatic targets, contrasting with the non-planar spirocyclic moiety in the target compound .
- Rip-B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide demonstrates that reducing methoxy groups (from three to two) diminishes P-gp inhibitory activity (IC50 values increase from 1.4 µM to ~20 µM), highlighting the critical role of the 3,4,5-trimethoxy motif .
B. Spirocyclic vs. Linear Substituents
- The latter’s nitro group enhances electron-withdrawing effects, improving P-gp inhibition (IC50 = 1.4 µM) but may increase cytotoxicity .
Physicochemical Properties
- The target compound’s spirocyclic substituent likely lowers clogP compared to VUF15485’s pyrrolidinyl group, balancing lipophilicity for improved membrane permeability and aqueous solubility .
- Lipophilic Efficiency (LipE) values suggest that the spirocyclic system may optimize target engagement while maintaining favorable physicochemical profiles, similar to roflumilast’s dichloropyridinyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
